

JT010 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **JT010**

Cat. No.: **B1673095**

[Get Quote](#)

An In-depth Technical Guide to the TRPA1 Agonist **JT010**

For Researchers, Scientists, and Drug Development Professionals

Abstract

JT010 is a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in sensory signaling and a target of interest for various therapeutic areas, including pain, inflammation, and respiratory diseases. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **JT010**. It includes detailed summaries of its mechanism of action, *in vitro* and *in vivo* efficacy, and selectivity profile. Experimental protocols for key assays are provided to facilitate the replication and further investigation of its effects. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding.

Chemical Structure and Properties

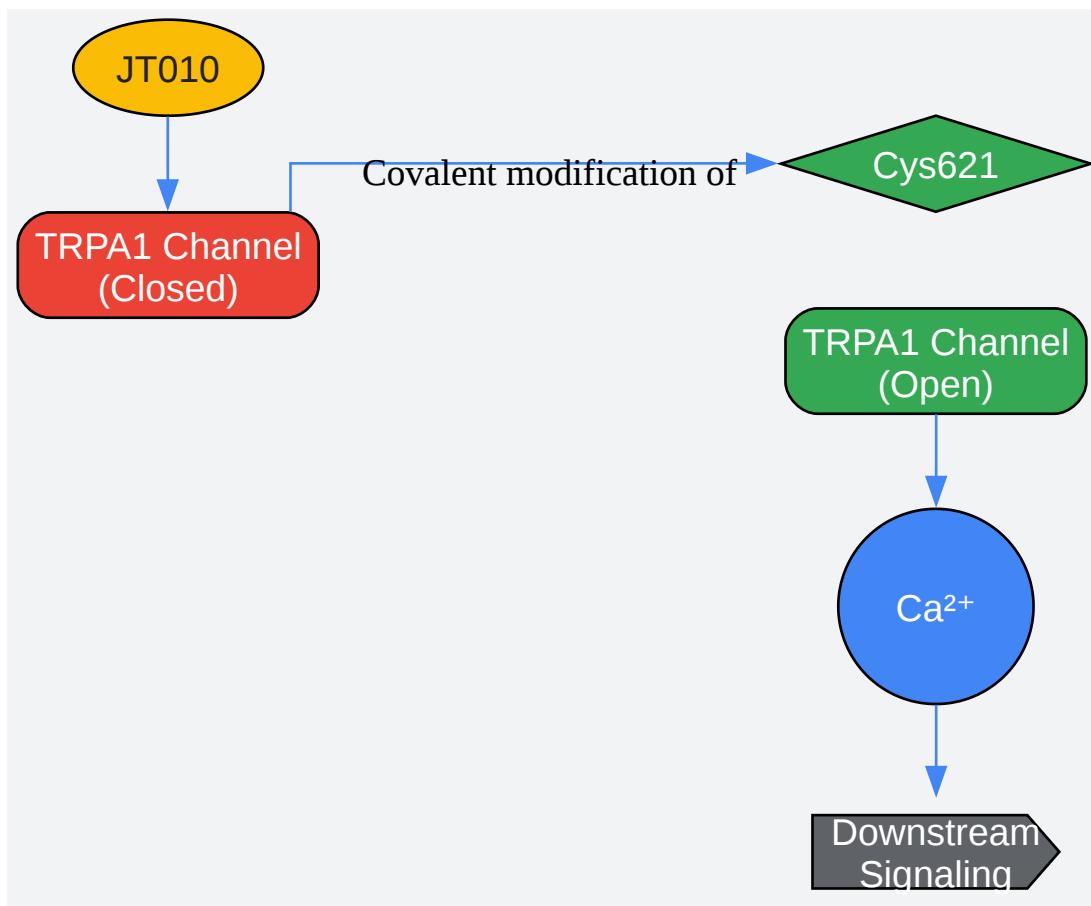
JT010, with the IUPAC name 2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-methoxypropyl)acetamide, is a small molecule that acts as a covalent agonist of the TRPA1 ion channel.^{[1][2]} Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-methoxypropyl)acetamide	[1] [2]
CAS Number	917562-33-5	
Molecular Formula	C ₁₆ H ₁₉ ClN ₂ O ₃ S	
Molecular Weight	354.85 g/mol	
SMILES	COCCCN(C1=NC(=CS1)C2=C C=C(C=C2)OC)C(=O)CCl	
Appearance	White to beige powder	
Purity	≥98% (HPLC)	
Solubility	DMSO: 71 mg/mL (200.08 mM), Ethanol: 50 mM	
Storage	Store at 2-8°C	

Mechanism of Action

JT010 is a potent and site-selective agonist of the TRPA1 channel. It activates the channel through a covalent modification of a specific cysteine residue, Cys621, located in the S5-S6 linker region of the human TRPA1 protein. This covalent binding is mediated by the chloroacetyl group of **JT010**. The modification of Cys621 is sufficient to induce the opening of the TRPA1 channel, leading to an influx of cations, primarily Ca²⁺, into the cell. This influx of calcium triggers downstream signaling events.

Signaling Pathway of JT010-Mediated TRPA1 Activation



[Click to download full resolution via product page](#)

Caption: **JT010** binds to and covalently modifies Cys621 of the TRPA1 channel, leading to channel opening, calcium influx, and downstream signaling.

Biological Activity and Efficacy

In Vitro Potency and Selectivity

JT010 is a highly potent agonist of human TRPA1. Its efficacy has been demonstrated in various in vitro assays, primarily through measuring calcium influx in cells expressing the TRPA1 channel.

Parameter	Value (nM)	Assay	Cell Line	Reference
EC ₅₀ (hTRPA1)	0.65	Calcium influx	HEK293	
EC ₅₀ (hTRPA1)	~7.6	Electrophysiology	HEK293	
EC ₅₀ (hTRPA1)	~10	Calcium response	HEK-hTRPA1	

JT010 exhibits remarkable selectivity for the human TRPA1 channel over other members of the TRP channel family.

Channel	Activity	Concentration	Reference
TRPV1	No activation	>1 μM	
TRPV3	No activation	>1 μM	
TRPV4	No activation	>1 μM	
TRPM2	No activation	>1 μM	
TRPM8	No activation	>1 μM	
TRPC5	No activation	>1 μM	

It is important to note that **JT010** shows species-specific activity, being a potent activator of human TRPA1 but not mouse TRPA1.

In Vivo Studies

In vivo studies have explored the effects of **JT010** in various models. A notable study investigated its impact on T-lymphocyte activation. In this study, **JT010** was shown to inhibit T-cell receptor (TcR)-induced Ca²⁺ signals in CD4⁺ T lymphocytes in a concentration-dependent manner.

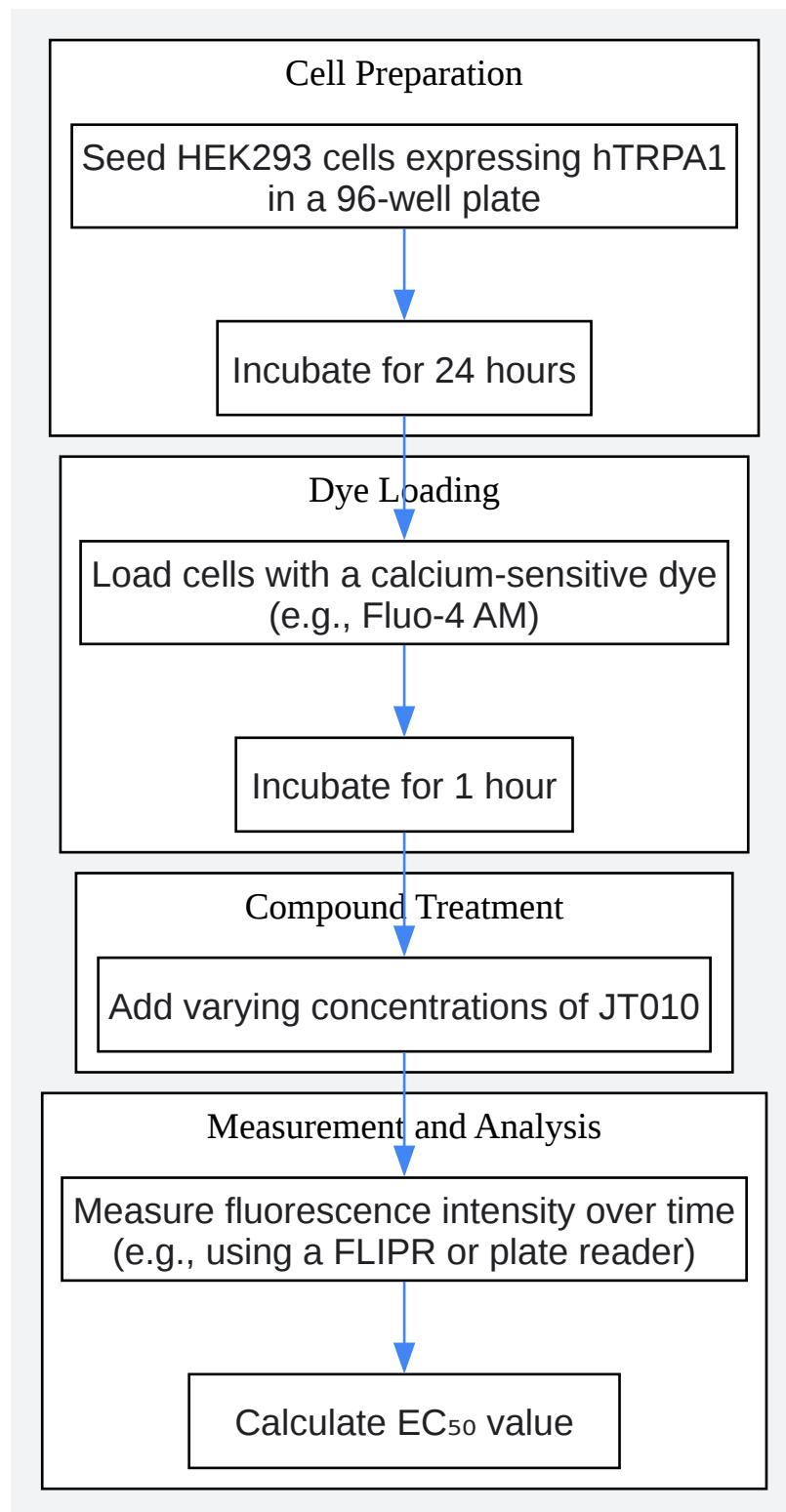
Animal Model	Dosing	Effect	Reference
Mouse	1-40 μ M (in vitro stimulation of isolated cells)	Concentration-dependent inhibition of TcR-induced Ca^{2+} signals in CD4^+ T lymphocytes	
Rat	0.4 mg/kg (i.v.)	Had small opposing effects on myocardial infarct size	

Further *in vivo* pharmacokinetic and pharmacodynamic studies are required to fully characterize the profile of **JT010**.

Experimental Protocols

In Vitro Calcium Influx Assay

This protocol describes a method to measure the activation of TRPA1 by **JT010** using a calcium-sensitive fluorescent dye in a cell-based assay.

[Click to download full resolution via product page](#)

Caption: Workflow for a calcium influx assay to determine the potency of **JT010** on hTRPA1 expressing cells.

Detailed Steps:

- Cell Culture: HEK293 cells stably expressing human TRPA1 are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
- Dye Loading: After 24 hours, the culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
- Compound Addition: The dye solution is removed, and cells are washed. A baseline fluorescence reading is taken before adding various concentrations of **JT010**.
- Fluorescence Measurement: Fluorescence intensity is measured immediately after compound addition and monitored over time using a fluorescence plate reader.
- Data Analysis: The change in fluorescence is used to determine the concentration-response curve and calculate the EC₅₀ value.

Electrophysiology Patch-Clamp Assay

Whole-cell patch-clamp electrophysiology can be used to directly measure the ion currents mediated by TRPA1 activation.

Detailed Steps:

- Cell Preparation: HEK293 cells expressing hTRPA1 are grown on coverslips.
- Recording Setup: A coverslip is transferred to a recording chamber on an inverted microscope. The chamber is perfused with an extracellular solution.
- Patching: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane (a gigaseal). The membrane patch is then ruptured to achieve the whole-cell configuration.
- Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -60 mV). Voltage steps or ramps are applied to elicit currents.
- Compound Application: **JT010** is applied to the cell via the perfusion system, and the resulting changes in current are recorded.

- Data Analysis: The current-voltage relationship and the dose-dependent increase in current are analyzed to characterize the effect of **JT010**.

Conclusion

JT010 is a valuable research tool for investigating the role of the TRPA1 channel in various physiological and pathological processes. Its high potency and selectivity for human TRPA1 make it a suitable probe for in vitro studies. While its species selectivity presents challenges for direct translation to rodent models, it also offers a unique opportunity to dissect the differences between human and mouse TRPA1 channels. Further studies are warranted to explore its full therapeutic potential, particularly in the context of human diseases where TRPA1 is implicated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [JT010 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673095#jt010-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com